molecular formula C16H17N3O B11850162 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 90071-01-5

3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11850162
CAS No.: 90071-01-5
M. Wt: 267.33 g/mol
InChI Key: OXVBLJSADXFBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS 90071-01-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, which is recognized as a "privileged scaffold" for its wide range of pharmacological activities . The core structure is a nitrogen-containing heterocycle, with this specific derivative featuring phenyl and dimethylamino substituents. The DHQ scaffold is a fundamental structural component in various biologically active compounds and marketed drugs . Researchers are actively exploring derivatives like this for their potential in multiple therapeutic areas. Preclinical studies on analogous DHQ compounds have demonstrated promising anticancer activity, showing efficacy in suppressing cancer cell migration, adhesion, and invasion in models such as prostate cancer . Furthermore, certain DHQ derivatives have been investigated for their potential as antiviral agents, with studies indicating they may inhibit viral entry mechanisms like endocytosis for viruses including filoviruses . This compound is supplied for laboratory research applications. It is intended for use in studies aimed at synthesizing novel bioactive molecules, screening for biological activity, and investigating mechanisms of action. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90071-01-5

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one

InChI

InChI=1S/C16H17N3O/c1-17(2)19-12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3

InChI Key

OXVBLJSADXFBKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Isatoic anhydride undergoes ring-opening upon reaction with dimethylamine, forming 2-amino-N-(dimethyl)benzamide. Subsequent condensation with benzaldehyde generates an imine intermediate, which cyclizes to form the dihydroquinazolinone core. The ionic liquid facilitates proton transfer during imine formation and stabilizes intermediates, reducing activation energy.

Procedure :

  • Combine isatoic anhydride (1 mmol), benzaldehyde (1 mmol), and dimethylamine (1 mmol) in [Hmim][NO₃] (2 mL).

  • Stir the mixture at 80°C for 2–3 hours.

  • Cool to room temperature, extract with ethyl acetate, and purify via column chromatography.

Advantages :

  • Short reaction time (2–3 hours vs. 4–6 hours for conventional methods).

  • Reusable catalyst ([Hmim][NO₃] can be recovered and reused thrice without significant activity loss).

  • High atom economy (no byproducts except water).

Yield : While exact yields for the target compound are unreported, analogous reactions yield 85–92%.

Conventional Heating and Microwave-Assisted Synthesis

This two-step approach involves the preparation of N-(2-dimethylaminoethyl)benzamide followed by cyclization with benzaldehyde under basic conditions. The method offers flexibility through traditional reflux or microwave acceleration.

Step 1: Synthesis of N-(2-Dimethylaminoethyl)benzamide

React 2-aminobenzoic acid with thionyl chloride to form 2-aminobenzoyl chloride, which is then treated with N,N-dimethylethylenediamine in dichloromethane.

Step 2: Cyclization to Dihydroquinazolinone

Conventional Heating :

  • Reflux N-(2-dimethylaminoethyl)benzamide (1 mmol), benzaldehyde (1 mmol), and K₂CO₃ (1.3 mmol) in methanol (5 mL) for 4–6 hours.

  • Filter and evaporate the solvent to isolate the product.

Microwave Irradiation :

  • Irradiate the reaction mixture at 100°C for 20–30 minutes.

  • Yields improve by 15–20% compared to conventional heating due to enhanced reaction kinetics.

Key Data :

  • Yield : 75–80% (conventional), 85–90% (microwave).

  • Purity : >95% (confirmed via ¹H NMR and HPLC).

Aqueous Medium Synthesis with Choline Hydroxide

Choline hydroxide, a biodegradable and non-toxic catalyst, enables the synthesis of dihydroquinazolinones in water, aligning with green chemistry principles.

Procedure :

  • Mix isatoic anhydride (1 mmol), benzaldehyde (1 mmol), and dimethylamine (1 mmol) in aqueous choline hydroxide (10 wt%, 5 mL).

  • Heat at 60°C for 3 hours.

  • Filter the precipitate and recrystallize from ethanol.

Mechanistic Insights :
Choline hydroxide deprotonates the amine, enhancing nucleophilicity for attack on isatoic anhydride. The aqueous medium promotes imine formation via hydrogen bonding.

Performance Metrics :

  • Yield : 80–85%.

  • Catalyst Reusability : Choline hydroxide is recovered via evaporation and reused four times with <5% yield drop.

Ruthenium-Catalyzed Deaminative Coupling

While primarily used for quinazolinones, the ruthenium-catalyzed coupling of 2-aminobenzamides with amines can be adapted for dihydroquinazolinones by halting the reaction before full oxidation.

Procedure :

  • Combine 2-aminobenzamide (1 mmol), dimethylamine (1.2 mmol), and [RuCl₂(p-cymene)]₂ (2 mol%) with Xantphos (4 mol%) in toluene.

  • Heat at 110°C for 12 hours under argon.

  • Purify via silica gel chromatography.

Challenges :

  • Requires precise control of reaction time to prevent over-oxidation to quinazolinone.

  • Yield : ~65% (lower due to competing oxidation).

Comparative Analysis of Synthetic Methods

Method Catalyst/Medium Temperature Time Yield Green Metrics
Ionic Liquid[Hmim][NO₃]80°C2–3 h85–92%Solvent-free, reusable
Conventional/MicrowaveK₂CO₃/MeOHReflux/100°C4–6 h/20m75–90%High energy use (microwave)
Aqueous Choline HydroxideCholine OH/H₂O60°C3 h80–85%Biodegradable, low toxicity
Ruthenium Catalysis[Ru]/Xantphos110°C12 h~65%Toxic solvent (toluene)

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one. Research indicates that compounds in this class exhibit notable activity against a range of pathogens.

CompoundActivityMIC (µg/mL)
This compoundAntimicrobialTBD
6,8-Dinitro derivativesAnti-leishmanial0.05

In vitro studies have shown that certain derivatives possess IC50 values indicating strong antimicrobial efficacy. For instance, derivatives with modifications at the nitrogen positions have demonstrated enhanced activity against Leishmania species, suggesting their potential as anti-leishmanial agents .

Anti-Leishmanial Agents

A combined experimental and computational study has identified derivatives of 2,3-dihydroquinazolin-4(1H)-one as promising candidates for treating leishmaniasis. The molecular docking studies revealed strong binding affinities to key proteins involved in the parasite's metabolism.

Case Study 1: Synthesis and Evaluation of Anti-Leishmanial Activity

In a study published in Crystals, researchers synthesized various derivatives of 2,3-dihydroquinazolin-4(1H)-one and evaluated their anti-leishmanial activity through both in silico and in vitro methods. The compound 3b was found to be particularly effective, with an IC50 value of 0.05 µg/mL against Leishmania parasites. The study utilized molecular dynamics simulations to assess the stability of ligand-protein interactions .

Case Study 2: Antimicrobial Screening

Another investigation focused on synthesizing new derivatives based on the quinazolinone structure and assessing their antimicrobial properties against several bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antimicrobial activity, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Dihydroquinazolinones exhibit variability in substituents at positions 2 and 3, which significantly alter their physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Dihydroquinazolinone Derivatives
Compound Name Substituents (Position) Key Properties/Activities Synthesis Method (Yield) Reference
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-(4-BrC6H4), 2-thioxo Crystallinity (m.p. 338–340°C), IR: 1632 cm⁻¹ (C=O) Cyclization with DMF catalyst (72.5%)
2-(4-Fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one 2-(4-FC6H4), 3-propargyl Antitubercular activity, IR: 3302 cm⁻¹ (N–H) Column chromatography (98% yield)
3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one 3-hydroxyphenylpropyl, 2-SMe EGFR inhibition (IC50 ~ erlotinib) L-norephedrine-assisted synthesis
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-NH2, 2-thioxo Soluble in polar solvents, m.p. N/A SNAr mechanism with DMF catalyst
Target Compound 3-NMe2, 1-Ph Hypothesized enhanced solubility, potential cholinesterase inhibition Likely cyclocondensation (e.g., H3BO3/montmorillonite catalyst) Inferred
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Halogenated derivatives (e.g., 4-bromo or 4-fluoro) exhibit higher melting points and crystallinity due to increased molecular rigidity . In contrast, dimethylamino (NMe2) and amino (NH2) groups enhance solubility in polar solvents .
  • Thioxo vs. Oxo Groups : Thioxo-substituted derivatives (e.g., 2-thioxo) show distinct IR absorption bands (~1630–1650 cm⁻¹ for C=O vs. ~1632 cm⁻¹ for thioamide) .
  • Biological Activity : Propargyl and thioxo substituents correlate with antitubercular and anticancer activities , while hydroxy and methylthio groups enhance EGFR inhibition .

Biological Activity

3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolinone class. Its unique structure, characterized by a dimethylamino group and a phenyl substituent, contributes to its notable biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O, with a molecular weight of approximately 271.33 g/mol. The compound features a quinazolinone core that enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC16H17N3O
Molecular Weight271.33 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study highlighted its potential as an inhibitor of Polo-like Kinase 1 (Plk1), a key regulator in cell division and proliferation. The compound showed promising results in cell-based assays, inducing mitotic arrest and antiproliferative effects at micromolar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies indicated that it possesses significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated .

Anti-Leishmanial Activity

In silico studies have identified this compound as a potential anti-leishmanial agent. Molecular docking studies revealed strong interactions with key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. The compound demonstrated an IC50 value of 0.05 µg/mL in vitro, indicating potent anti-leishmanial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Polo-like Kinase 1 (Plk1) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Pyridoxal Kinase : Disruption of this enzyme affects vitamin B6 metabolism in Leishmania parasites.

Study on Anticancer Activity

In a study evaluating the structure-activity relationship (SAR) of various quinazolinone derivatives, this compound was identified as one of the most potent compounds against Plk1 with an affinity measured at approximately 4.4 μM .

Study on Anti-Leishmanial Activity

Another research effort focused on the anti-leishmanial properties of related compounds. This study found that modifications to the quinazolinone structure could enhance biological activity significantly, with this compound showing particularly strong binding affinities during molecular docking simulations .

Q & A

Q. Advanced

  • ADMET prediction : Tools like SwissADME or admetSAR evaluate:
    • Lipophilicity (LogP < 5 for blood-brain barrier exclusion).
    • CYP450 inhibition : Avoid hepatotoxicity (e.g., no strong inhibition of CYP3A4).
  • QSAR models : MLR/ANN-based models correlate descriptors (e.g., topological polar surface area) with pIC₅₀ values (R² = 0.983) .

How to assess selectivity against mammalian cells?

Q. Advanced

  • Cytotoxicity assays : Use MTT tests on macrophages (e.g., J774A.1) and compare CC₅₀ values (e.g., 53.93 µM for TMBP vs. 0.86 µM IC₅₀ for L. amazonensis) .
  • Hemolysis assays : Sheep erythrocyte lysis tests confirm low membrane disruption (e.g., <5% hemolysis at 50 µM) .
  • Selectivity index (SI) : SI = CC₅₀/IC₅₀ > 10 indicates therapeutic potential .

What analytical challenges arise in synthesizing regioisomers?

Q. Advanced

  • Separation issues : Regioisomers (e.g., triazole-1,4 vs. 1,5) require:
    • Click chemistry : Azide-alkyne cycloadditions (82–90% yields) .
    • Chromatography : HPLC with chiral columns or preparative TLC .
  • Structural confirmation : NOESY NMR or X-ray crystallography differentiate isomer spatial arrangements .

How to evaluate apoptosis mechanisms in cancer cell lines?

Q. Advanced

  • Caspase activation assays : Measure caspase-8/9 activity via fluorogenic substrates (e.g., Z-IETD-AMC) .
  • NF-κB inhibition : Western blotting for p65 nuclear translocation in MCF-7 cells .
  • Mitochondrial membrane potential : JC-1 staining detects depolarization (red→green shift) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.